molecular formula C12H18O6 B2903423 2,3:5,6-Di-O-isopropylidene-L-gulonolactone CAS No. 14440-56-3; 7306-64-1

2,3:5,6-Di-O-isopropylidene-L-gulonolactone

Cat. No. B2903423
CAS RN: 14440-56-3; 7306-64-1
M. Wt: 258.27
InChI Key: OFZPAXSEAVOAKB-UHFFFAOYSA-N
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Description

2,3:5,6-Di-O-isopropylidene-L-gulonolactone is a useful research compound. Its molecular formula is C12H18O6 and its molecular weight is 258.27. The purity is usually 95%.
BenchChem offers high-quality 2,3:5,6-Di-O-isopropylidene-L-gulonolactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3:5,6-Di-O-isopropylidene-L-gulonolactone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

14440-56-3; 7306-64-1

Product Name

2,3:5,6-Di-O-isopropylidene-L-gulonolactone

Molecular Formula

C12H18O6

Molecular Weight

258.27

IUPAC Name

6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

InChI

InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3

InChI Key

OFZPAXSEAVOAKB-UHFFFAOYSA-N

SMILES

CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C

solubility

not available

Origin of Product

United States

Synthesis routes and methods I

Procedure details

L-Gulonolactone is treated with acetone and dimethylpropane to give the lactone, 2,3:5,6-di-O-isopropylidene-L-gulonolactone.
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Synthesis routes and methods II

Procedure details

m.p. 155° C. (from ethyl acetate) [α]D20 -76.6° (c, 1.99 in CHCl3), was prepared from L-gulonolactone in 85% yield as previously described by Fleet in copending application Ser. No. 249,153, filed Sept. 26, 1988. According to this method, the title compound is synthesized by treatment of L-gulonolactone with acetone and 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid under dry nitrogen for 36 hours (h) followed by stirring with an excess of sodium bicarbonate, removing the solvent under reduced pressure, dissolving the residue in dichloromethane, washing with water, drying the organic extracts (MgSO4), removing the solvent under reduced pressure and recrystallizing from ethyl acetate to give a white crystalline solid.
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Yield
85%

Synthesis routes and methods III

Procedure details

L-Gulonolactone (20.00 g, 112.3 mmol) was stirred with acetone (160 ml), 2,2-dimethoxypropane (40 ml) and a catalytic amount of p-toluenesulphonic acid under dry nitrogen for 36 h when t.l.c. (ethyl acetate) revealed no starting material (Rf 0.0) and one product (Rf 0.9). The reaction mixture was stirred with an excess of sodium bicarbonate and the solvent removed under reduced pressure. The residue was dissolved in dichloromethane (200 ml) and washed with water (3×200 ml). The organic extracts were dried (magnesium sulphate) and the solvent removed under reduced pressure to give a solid which was recrystallized from ethyl acetate to yield 2,3:5,6-di-O-isopropylidene-L-gulonolactone, (22.89 g, 79%), m.p. 151°-153° C. [α]D20 +68.4° (c, 1 in acetone) [lit. m.p. 153°-154° C. [α]D20 +91.5°]. δC (CDCl3), 173.3 (s, C-1), 114.7 (s), 110.5 (s), 80.9, 76.0, 75.7 and 75.2 (4×d, C-2, C-3, C-4 and C-5), 65.1 (d, C-6), 26.5 (q), 25.7 (q), 25.0 (q).
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